1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride
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Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phthalazinone core, a fluorophenyl group, and a hexahydro-azepinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the incorporation of the hexahydro-azepinyl moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group with varying additional functional groups.
Hexahydro-azepinyl derivatives: Compounds with the hexahydro-azepinyl moiety and different substituents.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylmethyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
110406-31-0 |
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Molecular Formula |
C28H29ClFN3O |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-(1-benzylazepan-4-yl)-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H28FN3O.ClH/c29-23-14-12-21(13-15-23)19-27-25-10-4-5-11-26(25)28(33)32(30-27)24-9-6-17-31(18-16-24)20-22-7-2-1-3-8-22;/h1-5,7-8,10-15,24H,6,9,16-20H2;1H |
InChI Key |
AQPUSMWMLKVTER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
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